Hexamethyldigermane

Description

Properties

InChI |

InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQULDKQRNJABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)C.C[Ge](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Ge2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912792 | |

| Record name | Hexamethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-52-2 | |

| Record name | Digermane, hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethyldigermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexamethyldigermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyldigermanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of hexamethyldigermane ((CH₃)₃GeGe(CH₃)₃), a significant organogermanium compound. The document details a robust synthetic protocol and outlines the analytical techniques used for its characterization, supported by experimental data and visualizations to facilitate understanding and replication in a laboratory setting.

Synthesis of this compound

This compound is commonly synthesized via a Wurtz-type coupling reaction. This method involves the reductive coupling of a trimethylgermanium halide with an alkali metal, typically sodium. The reaction proceeds by the formation of a trimethylgermyl sodium intermediate, which then undergoes nucleophilic substitution with another molecule of the trimethylgermanium halide to form the germanium-germanium bond.

Experimental Protocol: Wurtz-Type Coupling

This protocol describes the synthesis of this compound from trimethylgermanium bromide and sodium metal in a suitable solvent.

Materials:

-

Trimethylgermanium bromide ((CH₃)₃GeBr)

-

Sodium metal (Na)

-

Dry, oxygen-free solvent (e.g., toluene or xylene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for air-sensitive synthesis (Schlenk line or glovebox)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere.

-

Reaction Initiation: In the reaction flask, place freshly cut sodium metal pieces in the dry solvent. Heat the mixture to reflux to create a fine dispersion of molten sodium.

-

Addition of Reactant: Once a fine sodium dispersion is achieved, cool the mixture to room temperature. Slowly add a solution of trimethylgermanium bromide in the same dry solvent from the dropping funnel to the stirred sodium dispersion. An exothermic reaction should be observed.

-

Reaction and Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture.

-

Workup: After cooling the reaction mixture to room temperature, carefully quench the excess sodium by the slow addition of a proton source, such as tert-butanol, followed by water.

-

Extraction and Drying: Separate the organic layer and wash it with water to remove inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Logical Relationship of Synthesis Steps

Characterization of this compound

The successful synthesis of this compound is confirmed through various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₁₈Ge₂ |

| Molecular Weight | 235.49 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 137-138 °C |

| Melting Point | -40 °C |

| Density | 1.175 g/mL at 25 °C |

| ¹H NMR (CDCl₃) | δ 0.25 ppm (s, 18H) |

| ¹³C NMR (CDCl₃) | δ -2.0 ppm |

| FTIR (neat) | ~2965, 2900, 1405, 1235, 815, 560 cm⁻¹ |

| Mass Spectrum (EI) | m/z 119 [(CH₃)₃Ge]⁺ (base peak), 238 [M]⁺ (molecular ion) |

Detailed Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is simple due to the high symmetry of the molecule. All eighteen protons of the six methyl groups are chemically equivalent, resulting in a single, sharp singlet in the upfield region of the spectrum.

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

-

¹³C NMR: The carbon-13 NMR spectrum is also straightforward. The six methyl carbons are equivalent, giving rise to a single resonance. The chemical shift is influenced by the electropositive germanium atom, causing the signal to appear at a high field (negative ppm value relative to TMS).

-

Experimental Protocol: A concentrated solution of this compound in a deuterated solvent like CDCl₃ is prepared. The spectrum is acquired using a proton-decoupled pulse sequence to obtain a single peak for the methyl carbons.

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic vibrational modes for the methyl groups attached to the germanium atoms.

-

Vibrational Assignments:

-

~2965 cm⁻¹ and ~2900 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the methyl groups.

-

~1405 cm⁻¹: Asymmetric C-H bending (scissoring) vibrations.

-

~1235 cm⁻¹: Symmetric C-H bending (umbrella) vibrations.

-

~815 cm⁻¹: CH₃ rocking vibrations.

-

~560 cm⁻¹: Ge-C stretching vibrations.

-

-

Experimental Protocol: A thin film of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum is recorded using an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

2.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The most prominent fragmentation pathway is the homolytic cleavage of the weak Ge-Ge bond.[1][2]

-

Fragmentation Pathway:

-

Molecular Ion ([M]⁺): The molecular ion peak is observed at an m/z corresponding to the molecular weight of this compound (taking into account the isotopic distribution of germanium).

-

Base Peak ([(CH₃)₃Ge]⁺): The most abundant ion in the spectrum, the base peak, results from the cleavage of the Ge-Ge bond, forming the trimethylgermyl cation.[1][2]

-

Other Fragments: Further fragmentation of the trimethylgermyl cation can lead to the loss of methyl groups or methane, resulting in smaller fragment ions.[1]

-

-

Experimental Protocol: A dilute solution of this compound in a volatile solvent is introduced into the mass spectrometer. The sample is ionized by a beam of high-energy electrons (typically 70 eV), and the resulting ions are separated based on their mass-to-charge ratio.

Mass Spectrometry Fragmentation Pathway

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via a Wurtz-type coupling reaction and a comprehensive overview of its characterization using modern analytical techniques. The provided data and experimental methodologies serve as a valuable resource for researchers in the fields of organometallic chemistry, materials science, and drug development, enabling the reliable preparation and identification of this important organogermanium compound.

References

Hexamethyldigermane chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((CH₃)₃GeGe(CH₃)₃) is an organogermanium compound of significant interest in materials science and synthetic chemistry. Its utility as a precursor for the deposition of germanium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes underscores the importance of understanding its fundamental chemical properties and reactivity. This document provides a comprehensive overview of the physicochemical characteristics of this compound, its reactivity with various chemical agents, and general considerations for its handling in a laboratory setting.

Chemical and Physical Properties

This compound is a volatile, colorless liquid that is sensitive to moisture. Its key physical and chemical properties are summarized in the table below, providing a quantitative basis for its handling, purification, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C₆H₁₈Ge₂[1][2] |

| Molecular Weight | 235.49 g/mol [2][3] |

| Melting Point | -40 °C[2][3] |

| Boiling Point | 137-138 °C[2][3] |

| Density | 1.175 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.456 |

| Solubility in Water | Insoluble (4.9E-5 g/L at 25 °C)[4] |

| CAS Number | 993-52-2[1][2] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the germanium-germanium (Ge-Ge) and germanium-carbon (Ge-C) bonds. The Ge-Ge bond is the most labile and is susceptible to cleavage under thermal, photolytic, or chemical induction.

Thermal Decomposition

This compound exhibits high thermal stability, which is a crucial property for its application as a CVD and ALD precursor. At elevated temperatures, the primary decomposition pathway involves the homolytic cleavage of the Ge-Ge bond to generate two trimethylgermyl radicals ((CH₃)₃Ge•).

(CH₃)₃Ge-Ge(CH₃)₃ → 2 (CH₃)₃Ge•

These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction and surface reactions, to deposit germanium-containing materials.[5] The controlled decomposition of this compound is fundamental to the fabrication of high-purity germanium layers for semiconductor and optoelectronic applications.

Reactivity with Oxidizing Agents

While specific studies on the oxidation of this compound were not extensively detailed in the surveyed literature, the principles of organometallic chemistry suggest that it would be susceptible to oxidation. Oxidizing agents can attack the Ge-Ge and Ge-C bonds.[6] Strong oxidizing agents, such as potassium permanganate or chromium trioxide, would likely lead to the cleavage of both bond types, ultimately forming germanium oxides and oxidation products of the methyl groups (e.g., carbon dioxide and water).[7][8] Milder oxidizing agents might selectively oxidize the Ge-Ge bond to form hexamethyldigermoxane ((CH₃)₃Ge-O-Ge(CH₃)₃).

Reactivity with Reducing Agents

The germanium atoms in this compound are in a formal +3 oxidation state. Reduction of this compound is not a commonly explored reaction pathway. Powerful reducing agents, such as alkali metals in liquid ammonia, could potentially cleave the Ge-Ge bond to form trimethylgermyl anions ((CH₃)₃Ge⁻).[9] These anionic species are potent nucleophiles and can be used in further synthetic transformations.

Reactivity with Acids and Bases

The reaction of this compound with acids and bases is not well-documented in the available literature.[10][11][12][13] Protic acids may lead to the cleavage of the Ge-C bonds under harsh conditions. Lewis acids could coordinate to the germanium atoms, potentially activating the Ge-Ge bond towards cleavage. Strong bases are generally not expected to react with this compound under normal conditions due to the absence of acidic protons.

Experimental Protocols

General Handling Procedure for this compound:

Given that this compound is a volatile and moisture-sensitive liquid, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Inert Atmosphere: The reaction vessel should be dried in an oven and cooled under a stream of inert gas.

-

Reagent Transfer: this compound should be transferred via a gas-tight syringe or cannula.

-

Solvent: Anhydrous solvents should be used for all reactions.

-

Temperature Control: Reactions should be conducted at the appropriate temperature, often requiring cooling baths for exothermic reactions or heating for thermally induced reactions.

-

Workup: The reaction mixture should be worked up under conditions that avoid exposure to air and moisture. This may involve quenching the reaction with a suitable reagent, followed by extraction with an organic solvent and drying over an anhydrous drying agent.

-

Purification: Purification is typically achieved by distillation under reduced pressure.

Visualization of Reactivity

The following diagram illustrates the central role of this compound and its potential reaction pathways with different classes of reagents.

Caption: Reactivity pathways of this compound.

Conclusion

This compound is a valuable precursor in materials science with a well-defined set of physical properties. Its reactivity is dominated by the cleavage of the Ge-Ge bond, which can be initiated thermally. While its reactions with oxidizing and reducing agents are predictable based on general organometallic principles, further experimental studies are needed to fully elucidate the specific products and reaction mechanisms. The handling of this compound requires inert atmosphere techniques due to its sensitivity to moisture. The continued investigation of this compound's chemistry will undoubtedly lead to new applications in both materials and synthetic chemistry.

References

- 1. This compound | C6H18Ge2 | CID 6327706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 993-52-2 [smolecule.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxidizing Agents [organic-chemistry.org]

- 7. eopcw.com [eopcw.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reducing Agents [organic-chemistry.org]

- 10. production.cbts.edu - Acid Base Reactions Examples [production.cbts.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. Acid–base reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Molecular Structure and Bonding of Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of hexamethyldigermane ((CH₃)₃Ge-Ge(CH₃)₃). The information presented herein is compiled from experimental data and theoretical calculations, offering a detailed understanding of this organogermanium compound.

Molecular Structure

This compound possesses a staggered conformation with an equilibrium symmetry of D₃d.[1][2] This structure is characterized by two trimethylgermyl groups bonded to each other through a germanium-germanium bond. The methyl groups are arranged in a staggered fashion relative to the Ge-Ge bond axis, minimizing steric hindrance. However, it is important to note that the molecule exhibits a low-frequency, large-amplitude torsional mode around the Ge-Ge bond, which can lower the thermal average symmetry.[1][2]

Bonding

The bonding in this compound is primarily covalent. The key bonds are the Germanium-Germanium (Ge-Ge) single bond and the Germanium-Carbon (Ge-C) single bonds. The Ge-Ge bond is formed by the overlap of the sp³ hybrid orbitals of the two germanium atoms. Similarly, the Ge-C bonds are formed by the overlap of an sp³ hybrid orbital from germanium and an sp³ hybrid orbital from the carbon atom of the methyl group.

The Ge-Ge bond length in this compound is slightly longer than that in digermane (H₃Ge-GeH₃), which is attributed to the steric repulsion between the bulky trimethylgermyl groups.[2] The Ge-C bond distance is comparable to that found in tetramethylgermane ((CH₃)₄Ge).[2]

Quantitative Structural Data

The structural parameters of this compound have been determined with high precision using gas-phase electron diffraction (GED), supported by ab initio molecular orbital calculations.[1][2] The key quantitative data are summarized in the table below.

| Parameter | Value |

| Bond Lengths (rₐ) | |

| Ge-Ge | 2.417 (2) Å |

| Ge-C | 1.956 (1) Å |

| C-H | 1.097 (5) Å |

| Bond Angles (∠h₁) | |

| ∠GeGeC | 110.5 (2) ° |

| ∠GeCH | 108.8 (6) ° |

Data obtained from gas-phase electron diffraction (GED) combined with ab initio calculations.[1]

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of this compound was primarily achieved through Gas-Phase Electron Diffraction (GED). This powerful technique is suitable for determining the structure of molecules in the gaseous state.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas.

-

Scattering: The electrons are scattered by the electric field of the molecule's atomic nuclei and electron clouds.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used to calculate a radial distribution curve.

-

Structural Refinement: The experimental radial distribution curve is compared with theoretical curves calculated for different molecular models. The structural parameters (bond lengths, bond angles) of the model are refined to obtain the best fit with the experimental data.

-

Theoretical Support: To enhance the accuracy of the structural determination, the experimental GED data is often combined with results from theoretical calculations, such as ab initio molecular orbital methods (e.g., HF and MP2).[1][2]

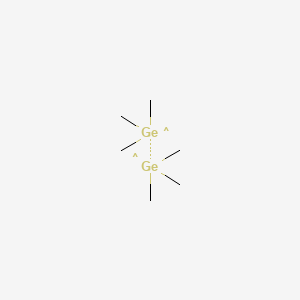

Molecular Structure Visualization

The following diagram illustrates the staggered conformation of this compound.

Caption: Molecular structure of this compound.

References

Spectroscopic Profile of Hexamethyldigermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexamethyldigermane ((CH₃)₃GeGe(CH₃)₃). The information presented is intended to support researchers in the identification, characterization, and utilization of this organogermanium compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines confirmed mass spectrometry data with expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by the facile cleavage of the germanium-germanium bond, which is the weakest bond in the molecule. The electron ionization (EI) mass spectrum is dominated by fragments resulting from this primary cleavage event.

Table 1: Mass Spectrometry Data for this compound

| Fragment Ion | Formula | m/z (Most Abundant Isotope) | Proposed Structure |

| Trimethylgermyl cation | [(CH₃)₃Ge]⁺ | 119 | Trimethylgermyl cation |

| Methylgermyl cation | [CH₃Ge]⁺ | 89 | Methylgermyl cation |

Data derived from fragmentation mechanism studies.[1]

Experimental Protocol

Sample Introduction: this compound, being a potentially volatile and air-sensitive liquid, is best introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) interface. All handling should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Ionization: Electron ionization (EI) at 70 eV is a standard method for the analysis of volatile organometallic compounds and provides characteristic fragmentation patterns.

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the resulting ions by their mass-to-charge ratio.

Fragmentation Pathway

The primary fragmentation of the this compound molecular ion involves the homolytic cleavage of the Ge-Ge bond, leading to the formation of the trimethylgermyl cation. This is followed by subsequent loss of methane or ethylene to yield smaller germanium-containing fragments.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 0.1 - 0.5 | Singlet |

| ¹³C | -2 - 5 | Singlet |

Note: These are estimated ranges. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

Sample Preparation: As an air-sensitive compound, this compound must be handled under an inert atmosphere. The sample for NMR analysis should be prepared in a glovebox or using Schlenk line techniques. A deuterated solvent, dried over a suitable drying agent (e.g., molecular sieves), should be used. The sample is then transferred to an NMR tube which is subsequently sealed, for example with a J. Young's tap, to prevent atmospheric contamination.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. The spectral width should be set to cover the expected chemical shift range for organogermanium compounds (typically 0-10 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopic Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretching | 2980 - 2850 | Strong |

| CH₃ deformation | 1450 - 1250 | Medium |

| Ge-C stretching | 600 - 550 | Strong |

| Ge-Ge stretching | < 300 | Weak |

Note: These are estimated ranges based on vibrational studies of similar organogermanium compounds.

Experimental Protocol

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., KBr or NaCl). This process should be carried out in an inert atmosphere (glovebox) to prevent sample degradation. Alternatively, a solution in a suitable dry and IR-transparent solvent (e.g., hexane or carbon tetrachloride) can be prepared in a sealed liquid IR cell.

Data Acquisition: An FTIR spectrometer is used to record the spectrum. A background spectrum of the salt plates or the solvent-filled cell should be recorded and subtracted from the sample spectrum to obtain the spectrum of the compound.

General Spectroscopic Analysis Workflow

The characterization of a chemical compound like this compound typically follows a standardized workflow involving multiple spectroscopic techniques to elucidate its structure and purity.

References

Unraveling the Thermal Degradation of Hexamethyldigermane: A Technical Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldigermane [(CH₃)₃GeGe(CH₃)₃], a key organogermanium compound, plays a significant role in various chemical syntheses and materials science applications. Understanding its thermal stability and decomposition mechanism is paramount for its effective utilization and for the development of novel germanium-based materials. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, detailing the proposed reaction pathways, relevant energetic data, and generalized experimental protocols for studying such reactions.

Core Decomposition Mechanism: A Radical Chain Pathway

The thermal decomposition of this compound is proposed to proceed through a free-radical chain reaction mechanism. This process can be broken down into three key stages: initiation, propagation, and termination.

1. Initiation: The Rupture of the Ge-Ge Bond

The initial and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the germanium-germanium (Ge-Ge) single bond. This bond is the weakest in the molecule, and upon heating, it breaks to form two trimethylgermyl radicals (•Ge(CH₃)₃).

(CH₃)₃Ge-Ge(CH₃)₃ → 2 •Ge(CH₃)₃

The energy required for this bond scission, known as the bond dissociation energy (BDE), is a critical parameter.

2. Propagation: A Cascade of Radical Reactions

The highly reactive trimethylgermyl radicals generated during initiation can then participate in a series of propagation steps, leading to the formation of various stable and radical species. These reactions include:

-

Hydrogen Abstraction: A trimethylgermyl radical can abstract a hydrogen atom from another this compound molecule, forming trimethylgermane and a new organogermyl radical.

•Ge(CH₃)₃ + (CH₃)₃GeGe(CH₃)₃ → (CH₃)₃GeH + (CH₃)₃GeGe(CH₂)•(CH₃)₂

-

Disproportionation: Two trimethylgermyl radicals can react via disproportionation to yield trimethylgermane and a reactive intermediate, trimethylgermylene.

2 •Ge(CH₃)₃ → (CH₃)₃GeH + (CH₃)₂Ge=CH₂

-

Beta-Scission: The larger radical formed through hydrogen abstraction can undergo beta-scission, breaking a carbon-germanium bond and producing other radical and stable species.

3. Termination: Quenching the Radicals

The chain reaction is terminated when two radical species combine to form a stable molecule. This can occur through several pathways:

-

Recombination of Trimethylgermyl Radicals: This is the reverse of the initiation step, reforming the starting material.

2 •Ge(CH₃)₃ → (CH₃)₃Ge-Ge(CH₃)₃

-

Combination of Other Radicals: Various other radical species generated during the propagation steps can also combine to form a range of higher molecular weight products.

Quantitative Data Summary

| Bond | Dissociation Energy (kJ/mol) | Citation |

| Ge-Ge | 274 ± 21 | [1] |

| Ge-C (in Ge(CH₃)₄) | ~350 |

Note: The Ge-C bond dissociation energy is provided for context and is from a related compound, tetramethylgermane.

Experimental Protocols: A Generalized Approach

Studying the thermal decomposition of a compound like this compound typically involves a pyrolysis setup coupled with analytical instrumentation to identify and quantify the decomposition products.

Generalized Pyrolysis Experimental Setup

A typical experimental setup for the gas-phase pyrolysis of this compound would consist of the following components:

-

Inlet System: A system for introducing a controlled flow of this compound vapor, often diluted with an inert carrier gas (e.g., argon or helium), into the reactor.

-

Pyrolysis Reactor: A high-temperature flow reactor, usually a quartz or ceramic tube, housed in a furnace capable of reaching and maintaining the desired decomposition temperature.

-

Pressure Control: A system to maintain a constant pressure within the reactor, which can be varied to study its effect on the reaction kinetics.

-

Product Trapping/Analysis Interface: The outlet of the reactor is connected to a trapping system (e.g., a cold trap) to collect condensable products or directly interfaced with an analytical instrument.

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile products of the decomposition.

-

Sample Injection: The gaseous effluent from the pyrolysis reactor is directly injected into the GC.

-

Separation: The mixture of products is separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that allows for the identification of the compound by comparison to spectral libraries.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed thermal decomposition pathway and a typical experimental workflow.

Caption: Proposed radical chain mechanism for the thermal decomposition of this compound.

Caption: A generalized experimental workflow for studying this compound pyrolysis.

References

An In-Depth Technical Guide to the Safe Handling of Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for Hexamethyldigermane (CAS No. 993-52-2). The information is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

This compound is a volatile, flammable liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is crucial to handle this compound with appropriate safety measures to prevent adverse health effects and physical hazards.

GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

Pictograms:

-

Flame

-

Exclamation Mark

-

Health Hazard

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C6H18Ge2 | [4][5] |

| Molecular Weight | 235.49 g/mol | [4][5] |

| Appearance | Colorless liquid | [2][4] |

| Boiling Point | 137-138 °C | [3][4] |

| Melting Point | -40 °C | [3][4] |

| Flash Point | 14 °C (57.2 °F) - closed cup | [3] |

| Density | 1.175 g/mL at 25 °C | [3][4] |

| Solubility | Insoluble in water | [4] |

| Refractive Index | n20/D 1.456 | [3] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or in poorly ventilated areas.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

-

Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Store away from incompatible materials, particularly strong oxidizing agents.

-

Ground and bond containers when transferring material to prevent static discharge.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following procedures are based on best practices for handling highly flammable and toxic organometallic compounds.

General Handling

-

Preparation: Before starting any experiment, ensure that all necessary PPE is worn and that a functioning chemical fume hood is in use. Have a spill kit readily accessible.

-

Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent contact with air and moisture.

-

Transfer: Use syringes or cannulas for transferring the liquid to minimize exposure to air.

-

Heating: If heating is required, use a temperature-controlled oil bath or heating mantle. Avoid open flames.

-

Post-Experiment: Quench any residual reactive material before cleaning glassware.

Spill Cleanup

-

Evacuation and Ventilation: Immediately evacuate the area and ensure it is well-ventilated. Remove all ignition sources.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.

Disposal

-

Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, sealed, and properly labeled hazardous waste container.

-

Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams, especially those containing strong oxidizing agents.

-

Disposal Procedure: Dispose of hazardous waste through the institution's designated hazardous waste management program, following all local, state, and federal regulations.

Reactivity and Incompatibilities

-

Strong Oxidizing Agents: this compound can react violently with strong oxidizing agents.

-

Thermal Decomposition: While thermally stable under recommended storage conditions, it can decompose at elevated temperatures (above 200°C) to form volatile germanium species and hydrocarbons.[4]

-

Acids and Bases: Specific reactivity data with acids and bases is limited. As a general precaution, avoid contact with strong acids and bases.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Relationships and Workflows

Safety Precautions Hierarchy

Caption: Logical flow of safety precautions for this compound.

Experimental Workflow

References

Quantum Chemistry of Hexamethyldigermane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical studies performed on hexamethyldigermane ((CH₃)₃Ge-Ge(CH₃)₃). The document summarizes key findings on its molecular structure, details the computational and experimental methodologies employed, and presents a theoretical framework for understanding its vibrational and electronic properties. This guide is intended to be a valuable resource for researchers in computational chemistry, materials science, and drug development who are interested in the properties and reactivity of organogermanium compounds.

Molecular Structure and Conformational Analysis

The geometric structure of this compound has been determined with high precision through a combination of gas-phase electron diffraction (GED) experiments and ab initio quantum chemical calculations. These studies are crucial for understanding the molecule's stability, reactivity, and intermolecular interactions.

Experimental Determination via Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule in the gas phase, free from intermolecular forces that are present in the solid or liquid state.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

The experimental setup for the GED study of this compound involves the following key steps:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar).

-

Electron Beam Generation: A high-energy electron beam is generated from an electron gun.

-

Scattering: The electron beam is directed to intersect the gas stream effusing from a nozzle. The electrons are scattered by the molecules.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector. To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.

-

Data Analysis: The diffraction intensities are measured from the detector and converted into a molecular scattering function. This function, which depends on the internuclear distances, is then used in a least-squares refinement process to determine the molecular geometry.

Theoretical Modeling of Molecular Geometry

Quantum chemical calculations provide a theoretical model of the molecular structure that complements and aids in the refinement of the experimental GED data. For this compound, ab initio molecular orbital calculations have been employed.

Computational Protocol: Ab Initio Molecular Orbital Calculations

The theoretical geometry of this compound was determined using the following computational methodology:

-

Level of Theory: Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) were utilized.

-

Basis Set: The 6-311+G(d,p) basis set was employed for these calculations.

-

Geometry Optimization: The molecular geometry was optimized to find the lowest energy conformation.

-

Symmetry Analysis: The calculations confirmed that the equilibrium symmetry of the molecule is D₃d.

The following diagram illustrates the integrated workflow of the combined GED and theoretical calculation approach for determining the molecular structure of this compound.

Key Structural Parameters

The combination of experimental and theoretical methods provides a detailed and accurate picture of the this compound molecule. A key feature is the staggered conformation of the methyl groups, leading to a D₃d symmetry. The molecule also exhibits a low-frequency, large-amplitude torsional mode around the Ge-Ge bond.

The principal structural parameters for this compound are summarized in the table below.

| Parameter | Gas-Phase Electron Diffraction (GED) | MP2/6-311+G(d,p) | HF/6-311+G(d,p) |

| Ge-Ge Bond Length (Å) | 2.417(2) | 2.420 | 2.454 |

| Ge-C Bond Length (Å) | 1.956(1) | 1.961 | 1.970 |

| C-H Bond Length (Å) | 1.097(5) | 1.092 | 1.087 |

| ∠GeGeC (°) ** | 110.5(2) | 110.3 | 110.1 |

| ∠GeCH (°) ** | 108.8(6) | 110.8 | 110.7 |

Vibrational Properties

The vibrational spectrum of a molecule provides a fingerprint of its structure and bonding. Quantum chemical calculations are instrumental in predicting and interpreting the vibrational modes observed in infrared (IR) and Raman spectroscopy.

Theoretical Approach to Vibrational Analysis

The standard computational approach for obtaining vibrational frequencies involves the following steps:

-

Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface.

-

Hessian Calculation: The second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated at the optimized geometry.

-

Frequency Calculation: The mass-weighted Hessian matrix is diagonalized to yield the vibrational frequencies and the corresponding normal modes.

For accurate predictions, it is common to scale the calculated harmonic frequencies to account for anharmonicity and systematic errors in the computational method.

Electronic Properties

The electronic structure of a molecule, particularly the energies and compositions of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), is fundamental to understanding its chemical reactivity and spectroscopic properties.

Frontier Molecular Orbitals and Chemical Reactivity

The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, and it relates to the molecule's ability to act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and its electronic transition energies.

Computational Protocol for Electronic Properties

The electronic properties of a molecule like this compound can be reliably calculated using DFT. A typical computational workflow is as follows:

-

Method Selection: Choose a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Ground-State Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbital energies.

-

Analysis: Identify the HOMO and LUMO energies and calculate the HOMO-LUMO gap. The shapes of these orbitals can also be visualized to understand their contributions to chemical bonding and reactivity.

The following diagram illustrates the logical relationship between the computational inputs and the derived electronic properties.

Specific calculated values for the HOMO-LUMO gap of this compound are not extensively reported in the literature. However, based on calculations for related organogermanium compounds, a significant energy gap would be anticipated, reflecting the stability of the Ge-Ge and Ge-C sigma bonds.

Conclusion and Future Outlook

The molecular structure of this compound is well-characterized through a synergistic approach combining gas-phase electron diffraction and ab initio quantum chemical calculations. The molecule adopts a staggered D₃d symmetry with a notable low-frequency torsional mode. While detailed computational studies on the vibrational and electronic properties of this compound are not as prevalent in the literature, the established methodologies described in this guide provide a robust framework for their theoretical investigation.

Future research in this area could focus on a comprehensive computational analysis of the vibrational spectrum of this compound, including the assignment of all fundamental modes and the calculation of IR and Raman intensities. Furthermore, a detailed investigation of its electronic structure, including the nature of its frontier molecular orbitals and its excited states, would provide valuable insights into its photochemistry and reactivity. Such studies would be of significant interest to the fields of materials science, where organogermanium compounds are explored for electronic applications, and in the context of drug development, where understanding the reactivity of organometallic compounds is crucial.

References

Hexamethyldigermane CAS number and identifiers

This guide provides a comprehensive overview of Hexamethyldigermane, a significant organogermanium compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical identifiers, physical properties, and safety protocols.

Core Identifiers and Properties

This compound, with the CAS number 993-52-2, is a key organometallic reagent and precursor.[][2] Its fundamental identifiers and physicochemical properties are summarized in the table below for ease of reference and comparison. This data is crucial for its application in various experimental and industrial settings.

| Identifier Type | Value |

| CAS Number | 993-52-2[][2][3][4][5] |

| Molecular Formula | C6H18Ge2[][2][4][6] |

| Molecular Weight | 235.49 g/mol [][4] |

| PubChem CID | 6327706[3][6] |

| InChI | InChI=1S/C6H18Ge2/c1-7(2,3)8(4,5)6/h1-6H3[4] |

| InChIKey | HLEHOFVKHRHBQI-UHFFFAOYSA-N[3][4] |

| Canonical SMILES | C--INVALID-LINK--(C)--INVALID-LINK--(C)C |

| Boiling Point | 137-138 °C[][3] |

| Melting Point | -40 °C[][3] |

| Density | 1.175 g/mL at 25 °C[] |

| Appearance | Colorless liquid[3] |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, are essential when handling this compound.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor[6]

-

H302: Harmful if swallowed[6]

-

H312: Harmful in contact with skin[6]

-

H332: Harmful if inhaled[6]

Logical Relationships of this compound Identifiers

The following diagram illustrates the logical flow from the common name of the compound to its various chemical identifiers. This visualization helps in understanding the interconnectedness of the different data points.

References

In-Depth Technical Guide to the Physical Properties of Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Hexamethyldigermane, specifically its boiling point and density. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development who may work with or encounter organogermanium compounds.

Core Physical Properties

This compound ((CH₃)₃GeGe(CH₃)₃) is a colorless liquid organogermanium compound. An understanding of its physical properties is essential for its handling, purification, and use in various chemical syntheses.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions |

| Boiling Point | 137-138 °C | At standard atmospheric pressure |

| Density | 1.175 g/mL | At 25 °C |

| 1.125 g/mL | At 25 °C | |

| 1.127 g/mL | At 25 °C |

Note: The slight variations in reported density values may be attributed to differences in experimental methods or sample purity.

Experimental Protocols

The following sections detail the standard methodologies that can be employed to determine the boiling point and density of liquid organometallic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a volatile liquid like this compound, several methods can be utilized.

1. Simple Distillation Method:

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The distilling flask is charged with this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

The distilling flask is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of distillate is collected in the receiving flask. This temperature represents the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with the open end down.

-

The fusion tube is attached to the thermometer.

-

The Thiele tube is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The thermometer with the attached fusion tube is immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the oil is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

-

Density Determination

Density is the mass of a substance per unit volume. For a liquid, it is typically measured in grams per milliliter (g/mL).

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density, although it may be less precise than other methods.

-

Apparatus: A graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured on the analytical balance.

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

2. Using a Pycnometer:

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a more accurate determination of the volume.

-

Apparatus: A pycnometer and an analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with this compound, and the stopper is carefully inserted, ensuring that any excess liquid is expelled through the capillary.

-

The outside of the pycnometer is wiped dry, and its mass is determined.

-

The mass of the this compound is calculated.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined.

-

The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

-

The density of this compound is then calculated using its mass and the determined volume of the pycnometer.

-

Mandatory Visualization

Synthesis of this compound: A Logical Workflow

The synthesis of this compound can be achieved through a Wurtz-type coupling reaction. This involves the reductive coupling of a trimethylgermyl halide with an alkali metal, typically sodium. The following diagram illustrates the logical workflow for this synthesis.

Caption: Logical workflow for the synthesis of this compound via Wurtz coupling.

A Technical Guide to the Solubility of Hexamethyldigermane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Principles of Organogermanium Compound Solubility

The solubility of organogermanium compounds, such as hexamethyldigermane, in organic solvents is governed by the principle of "like dissolves like." The polarity of both the solute and the solvent is a primary determinant of solubility. This compound ((CH₃)₃Ge-Ge(CH₃)₃) is a nonpolar molecule due to the symmetrical arrangement of methyl groups around the germanium-germanium bond. Therefore, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents.

Factors influencing the solubility of organometallic compounds include intermolecular forces, molecular structure, and the potential for coordination or reaction with the solvent.[1] For this compound, London dispersion forces will be the predominant intermolecular interaction with nonpolar solvents like hexane, toluene, and benzene, facilitating dissolution. In more polar solvents, the energy required to overcome the solvent-solvent interactions may not be sufficiently compensated by the solute-solvent interactions, leading to lower solubility.

The prediction of solubility for organometallic compounds can be approached through computational methods, such as molecular dynamics simulations and thermodynamic models like the COSMOSAC-LANL model, which can provide insights into solute-solvent interactions.[2][3]

Experimental Determination of Solubility

A reliable and widely used method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method.[4] This method involves creating a saturated solution by agitating an excess amount of the solute in the solvent until equilibrium is reached.

2.1. Experimental Protocol: Shake-Flask Method for this compound

Given that organogermanium compounds can be sensitive to air and moisture, all procedures should be carried out using appropriate inert atmosphere techniques, such as a Schlenk line or a glovebox.[1][5]

Materials and Equipment:

-

This compound (solute)

-

Anhydrous organic solvents of interest (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, acetone, ethanol)

-

Schlenk flasks or vials with septa

-

Thermostatted shaker or magnetic stirrer with a temperature-controlled bath

-

Syringes and needles for inert atmosphere liquid transfer

-

Analytical balance

-

Gas-tight filtration system (e.g., cannula with a filter frit or a syringe filter)

-

Analytical instrumentation for concentration determination (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Inert gas supply (e.g., dry nitrogen or argon)

Procedure:

-

Preparation: Under an inert atmosphere, add an excess amount of crystalline this compound to a pre-weighed Schlenk flask or vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[6]

-

Solvent Addition: Add a precisely known volume or mass of the desired anhydrous organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a thermostatted shaker or a temperature-controlled bath on a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibrium can vary and may need to be determined experimentally (e.g., by taking measurements at different time points until the concentration stabilizes, often 24 to 48 hours).[7]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe equipped with a filter to prevent any solid particles from being transferred.[8]

-

Sample Analysis: Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze the withdrawn sample and the standard solutions using a suitable analytical technique (e.g., GC-MS or NMR with an internal standard) to determine the concentration of the dissolved this compound.

-

Data Calculation: Calculate the solubility in units such as g/100 mL, mol/L, or mole fraction. Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

2.2. Data Presentation

The quantitative data obtained from the experimental determination should be organized into a clear and structured table to facilitate comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., n-Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Diethyl Ether | 25 | ||

| e.g., Tetrahydrofuran | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Ethanol | 25 |

Synthesis and Handling of this compound

3.1. General Synthesis Workflow

Organogermanium compounds like this compound are typically synthesized via the reaction of a germanium halide with an organometallic nucleophile, such as a Grignard reagent or an organolithium compound.[9] Another route involves the Wurtz-type coupling of a germyl halide.[9]

3.2. Safe Handling and Storage

This compound, like many organometallic compounds, may be air and moisture sensitive.[5] Proper handling and storage are crucial to maintain its purity and ensure safety.

-

Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[5] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.[10] Keep away from sources of ignition, heat, and moisture. Segregate from incompatible materials such as oxidizing agents.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of this compound solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. zulassung.hlrn.de [zulassung.hlrn.de]

- 3. Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organogermanium chemistry - Wikipedia [en.wikipedia.org]

- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 11. macschem.us [macschem.us]

Methodological & Application

Hexamethyldigermane as a Precursor for Germanium Thin Films: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium (Ge) thin films are critical components in a variety of advanced technological applications, including high-speed electronics, infrared optics, and photovoltaics. The deposition of high-purity, uniform germanium layers is paramount for the performance of these devices. Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD), and Plasma-Enhanced Chemical Vapor Deposition (PECVD) are key techniques for the fabrication of such films, relying on volatile precursor molecules that decompose on a substrate surface.

This document explores the potential of hexamethyldigermane ((CH3)3GeGe(CH3)3) as a precursor for the deposition of germanium thin films. While a range of organogermanium compounds have been investigated for this purpose, detailed experimental protocols and extensive data for this compound are not widely documented in publicly available scientific literature. This document provides an overview of the known properties of this compound, general considerations for its use in deposition processes, and representative protocols for germanium thin film deposition using other, more common, organogermanium precursors as a reference.

Properties of this compound

This compound is a colorless liquid with properties that suggest its potential as a CVD or ALD precursor. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H18Ge2 |

| Molecular Weight | 235.49 g/mol |

| Boiling Point | 137-138 °C |

| Melting Point | -40 °C |

| Appearance | Colorless liquid |

| CAS Number | 993-52-2 |

Data sourced from publicly available chemical supplier information.

The volatility of this compound, indicated by its relatively low boiling point, is a crucial characteristic for its use in vapor deposition techniques.

Theoretical Deposition Workflow

The deposition of germanium thin films from a precursor like this compound would theoretically follow a series of steps common to CVD/ALD processes. This workflow can be visualized as follows:

Caption: Theoretical workflow for Germanium thin film deposition.

Proposed Thermal Decomposition Pathway

The core of the CVD process is the thermal decomposition of the precursor on the substrate surface. For this compound, the primary decomposition pathway is expected to involve the cleavage of the Ge-Ge and Ge-C bonds.

Caption: Proposed decomposition of this compound.

Experimental Protocols (Representative Examples)

Chemical Vapor Deposition (CVD) using Germane (GeH4)

Germane is a widely used precursor for high-purity germanium films.

Objective: To deposit a polycrystalline germanium thin film on a silicon wafer.

Materials:

-

Silicon (100) substrate

-

Germane (GeH4), ultra-high purity

-

Hydrogen (H2) or Nitrogen (N2) carrier gas

-

Low-Pressure CVD (LPCVD) reactor

Protocol:

-

Clean the silicon substrate using a standard RCA cleaning procedure to remove organic and metallic contaminants.

-

Load the substrate into the LPCVD reactor.

-

Evacuate the reactor to a base pressure of approximately 10-6 Torr.

-

Heat the substrate to the desired deposition temperature, typically in the range of 350-600 °C.

-

Introduce the carrier gas (e.g., H2 at 100 sccm) to stabilize the chamber pressure.

-

Introduce germane gas into the reactor at a controlled flow rate (e.g., 5-20 sccm).

-

Maintain the deposition conditions for the desired time to achieve the target film thickness.

-

After deposition, stop the germane flow and cool the substrate to room temperature under a continuous flow of the carrier gas.

-

Vent the reactor and unload the coated substrate.

Table 2: Representative CVD Parameters for Germanium Deposition

| Parameter | Typical Range |

| Precursor | Germane (GeH4) |

| Substrate Temperature | 350 - 600 °C |

| Chamber Pressure | 0.1 - 10 Torr |

| GeH4 Flow Rate | 5 - 20 sccm |

| Carrier Gas Flow Rate | 50 - 200 sccm |

| Resulting Film Growth Rate | 1 - 10 nm/min |

Atomic Layer Deposition (ALD) of Germanium Oxide (GeO2)

While not for pure germanium, this ALD protocol for GeO2 illustrates the cyclic nature of the technique which could be adapted for metallic Ge deposition with a suitable reducing co-reactant.

Objective: To deposit a conformal germanium oxide thin film.

Materials:

-

Substrate (e.g., Silicon)

-

Germanium precursor (e.g., a germanium alkoxide or halide)

-

Oxidant (e.g., H2O, O3)

-

Inert purge gas (e.g., N2, Ar)

-

ALD reactor

Protocol:

-

Clean and load the substrate into the ALD reactor.

-

Heat the substrate to the deposition temperature within the ALD window (typically 150-300 °C).

-

Step 1 (Precursor Pulse): Introduce the germanium precursor vapor into the reactor for a defined pulse time (e.g., 0.1 - 1.0 s) to allow for self-limiting adsorption on the substrate surface.

-

Step 2 (Purge): Purge the reactor with an inert gas for a defined time (e.g., 5 - 20 s) to remove any unreacted precursor and gaseous byproducts.

-

Step 3 (Oxidant Pulse): Introduce the oxidant vapor into the reactor for a defined pulse time (e.g., 0.1 - 1.0 s) to react with the adsorbed precursor layer, forming a monolayer of GeO2.

-

Step 4 (Purge): Purge the reactor with the inert gas to remove unreacted oxidant and byproducts.

-

Repeat the cycle (Steps 3-6) until the desired film thickness is achieved.

Table 3: Representative ALD Parameters for GeO2 Deposition

| Parameter | Typical Setting |

| Ge Precursor Temperature | Varies by precursor |

| Substrate Temperature | 150 - 300 °C |

| Precursor Pulse Time | 0.1 - 1.0 s |

| Oxidant Pulse Time | 0.1 - 1.0 s |

| Purge Time | 5 - 20 s |

| Growth per Cycle | ~0.1 - 1.0 Å |

Conclusion and Future Directions

This compound presents intriguing possibilities as a precursor for germanium thin film deposition due to its volatility and the absence of direct Ge-H bonds, which can sometimes lead to gas-phase nucleation. However, the lack of published experimental data necessitates foundational research to establish its viability and to determine optimal process parameters for CVD, ALD, and PECVD.

Future work should focus on systematic studies of the thermal decomposition of this compound under various conditions to understand its reaction kinetics and byproducts. This would be followed by deposition experiments to correlate process parameters with film properties such as growth rate, purity, crystallinity, and electrical characteristics. Such studies will be crucial in determining whether this compound can offer advantages over more established germanium precursors.

Disclaimer: The provided protocols are representative examples and should be adapted with caution. All work with potentially hazardous materials, such as organogermanium compounds, should be conducted in accordance with appropriate safety procedures and in a well-ventilated environment.

Application Notes and Protocols: Chemical Vapor Deposition (CVD) of Germanium (Ge) using Hexamethyldigermane

A comprehensive search of scientific literature reveals no specific studies or established protocols for the chemical vapor deposition (CVD) of Germanium (Ge) thin films using hexamethyldigermane ((CH₃)₃Ge-Ge(CH₃)₃) as a precursor. This suggests that this compound is not a conventional or well-documented precursor for this application. The lack of available data prevents the creation of detailed experimental protocols, quantitative data tables, and reaction pathway diagrams as requested.

While information on the thermal decomposition of the silicon analog, hexamethyldisilane, exists, a direct correlation to the behavior of this compound for Ge CVD cannot be reliably established without experimental evidence.[1][2]

For researchers and professionals in drug development and materials science interested in the CVD of Germanium, a number of alternative and well-characterized precursors are widely used. These precursors have established deposition processes with documented parameters and film properties.

Overview of Common Precursors for Germanium CVD

Several classes of compounds are utilized for the deposition of high-quality germanium and germanium-containing thin films. The choice of precursor significantly impacts the deposition temperature, growth rate, film purity, and conformality.[3]

1. Germanium Hydrides:

-

Germane (GeH₄): This is the most common precursor for high-purity germanium deposition.[4][5][6] It is a gas at room temperature and is typically diluted in hydrogen.[5][6]

-

Iso-butyl germane (IBGe): A safer, liquid alternative to germane, offering the potential for high-purity Ge and SiGe film growth.[7]

2. Organogermanium Compounds:

-

Organogermanium Carboxylates: Compounds such as diethyl germanium bis-picolinate and trimethyl germanium quinaldate have been used for aerosol-assisted CVD (AACVD) to deposit germanium thin films.[8]

-

Tetraallylgermane and Tetraisobutylgermane: These have been employed in the CVD of GeSbTe (GST) films, although they can sometimes lead to non-uniform film growth.[9]

-

Novel Germanium(II) Metal-Organic Precursors: Research is ongoing into new precursors containing amide, cyclopentadienyl, and amidinate ligands to achieve lower deposition temperatures and better film conformality, which is crucial for applications like phase-change memory.[7][9]

3. Germanium Halides:

-

Dihalide Germanium(II) Precursors: Molecules like GeCl₂ complexed with a Lewis base (e.g., dioxane) are used for low-temperature deposition of germanium-containing films, including chalcogenides and SiGe.[10]

General Experimental Considerations for Germanium CVD

While specific protocols for this compound are unavailable, a general workflow for the CVD of germanium from alternative precursors can be outlined. The following diagram illustrates a typical experimental setup and process flow for MOCVD.

References

- 1. iqst.ca [iqst.ca]

- 2. Decomposition of hexamethyldisilane on a hot tungsten filament and gas-phase reactions in a hot-wire chemical vapor deposition reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. azonano.com [azonano.com]

- 4. paperpublications.org [paperpublications.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Germanium ALD/CVD Precursors for Deposition of Ge/GeTe Films | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 10. US8691668B2 - Dihalide germanium(II) precursors for germanium-containing film depositions - Google Patents [patents.google.com]

Application Notes and Protocols for Atomic Layer Deposition (ALD) of Germanium from Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique that enables the growth of conformal, pinhole-free films with atomic-level thickness control. This document provides detailed application notes and protocols for the deposition of high-purity elemental germanium (Ge) films using the organometallic precursor Hexamethyldigermane, (CH₃)₆Ge₂.

This compound is a promising precursor for the ALD of germanium due to its high volatility and thermal stability, which allows for a well-defined ALD window. The deposition of high-quality germanium films is critical for a variety of applications in microelectronics, optoelectronics, and as a substrate for the growth of other materials. This protocol will focus on a plasma-enhanced ALD (PEALD) process, which facilitates the use of lower deposition temperatures and ensures complete ligand removal.

Safety Precautions

This compound is a flammable and moisture-sensitive organometallic compound. All handling should be performed in an inert atmosphere (e.g., a glovebox) or using Schlenk line techniques. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. The ALD reactor should be housed in a ventilated enclosure, and a proper exhaust system should be in place.

Proposed Reaction Mechanism

The ALD of germanium from this compound is proposed to proceed via a two-step, self-limiting reaction mechanism when using a hydrogen plasma co-reactant.

-

Step A: this compound Pulse: this compound is introduced into the reactor and chemisorbs onto the substrate surface. The Ge-Ge bond in the precursor is expected to cleave, leading to the formation of surface-bound trimethylgermyl species (-Ge(CH₃)₃).

-

Step B: Hydrogen Plasma Pulse: A hydrogen plasma is introduced, which reacts with the surface-bound methyl groups to form volatile methane (CH₄) byproducts. This step also reduces the germanium to its elemental state, leaving a pristine germanium surface ready for the next ALD cycle.

Experimental Workflow

The following diagram outlines the general experimental workflow for the ALD of germanium.

Application Notes and Protocols for the Synthesis of Germanium Nanoparticles via Thermal Decomposition of Hexamethyldigermane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of germanium (Ge) nanoparticles through the thermal decomposition of the organometallic precursor, hexamethyldigermane ((CH₃)₃Ge-Ge(CH₃)₃). While specific literature on this compound as a precursor is limited, this protocol is based on established methods for synthesizing Ge nanoparticles from various organogermane compounds.[1] These nanoparticles are of significant interest for applications in optoelectronics, biological imaging and therapeutics, and energy storage.[2]

I. Introduction to Germanium Nanoparticles